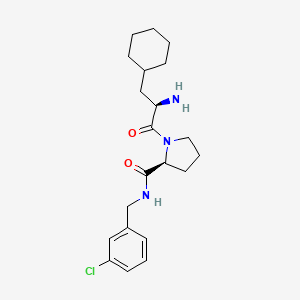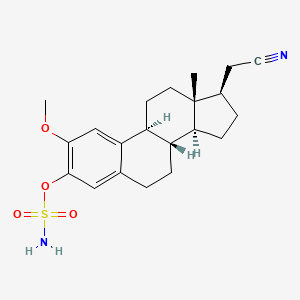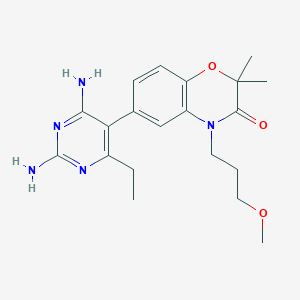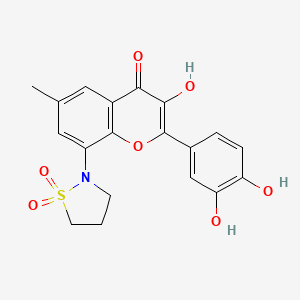![molecular formula C17H13NO7 B10758452 2,2'-{[9-(Hydroxyimino)-9H-fluorene-2,7-diyl]bis(oxy)}diacetic acid](/img/structure/B10758452.png)
2,2'-{[9-(Hydroxyimino)-9H-fluorene-2,7-diyl]bis(oxy)}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DIYL]BIS(OXY)}DIACETIC ACID is an organic compound belonging to the class of fluorenes. Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene
Chemical Reactions Analysis
2,2’-{[9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DIYL]BIS(OXY)}DIACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the hydroxyimino group.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyimino and diacetic acid groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-{[9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DIYL]BIS(OXY)}DIACETIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-{[9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DIYL]BIS(OXY)}DIACETIC ACID involves its interaction with specific molecular targets and pathways. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The compound’s effects are mediated through its binding to this kinase, leading to modulation of its activity and subsequent cellular responses.
Comparison with Similar Compounds
2,2’-{[9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DIYL]BIS(OXY)}DIACETIC ACID is unique due to its specific structure and functional groups. Similar compounds include other fluorenes and phenoxyacetic acid derivatives, such as:
Phenoxyacetic acid derivatives: Compounds containing a phenoxyacetic acid moiety.
Alkyl aryl ethers: Compounds with an ether linkage between an alkyl group and an aryl group.
Dicarboxylic acids and derivatives: Compounds with two carboxylic acid groups or their derivatives.
These similar compounds share some structural features but differ in their specific functional groups and overall properties, highlighting the uniqueness of 2,2’-{[9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DIYL]BIS(OXY)}DIACETIC ACID.
Properties
Molecular Formula |
C17H13NO7 |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
2-[7-(carboxymethoxy)-9-hydroxyiminofluoren-2-yl]oxyacetic acid |
InChI |
InChI=1S/C17H13NO7/c19-15(20)7-24-9-1-3-11-12-4-2-10(25-8-16(21)22)6-14(12)17(18-23)13(11)5-9/h1-6,23H,7-8H2,(H,19,20)(H,21,22) |
InChI Key |
VOKATEXROYSXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)C(=NO)C3=C2C=CC(=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-N-(trans-4-pyridin-3-ylcyclohexyl)-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide](/img/structure/B10758375.png)
![2-(4-(Aminomethyl)piperidin-1-YL)-N-(3_cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)acetamide](/img/structure/B10758379.png)

![(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol](/img/structure/B10758392.png)
![N-{2-Methyl-5-[(6-Phenylpyrimidin-4-Yl)amino]phenyl}methanesulfonamide](/img/structure/B10758400.png)
![[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid](/img/structure/B10758402.png)
![(1s,3r,6s)-4-Oxo-6-{4-[(2-Phenylquinolin-4-Yl)methoxy]phenyl}-5-Azaspiro[2.4]heptane-1-Carboxylic Acid](/img/structure/B10758411.png)

![4'-[(1r)-1-Amino-2-(2,5-Difluorophenyl)ethyl]biphenyl-3-Carboxamide](/img/structure/B10758427.png)
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B10758432.png)
![[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]-6-(Methylamino)pyrimidin-2-Yl}amino)phenyl]acetonitrile](/img/structure/B10758439.png)
![(2S)-1-Amino-3-[(5-nitroquinolin-8-YL)amino]propan-2-OL](/img/structure/B10758442.png)


